AcidBlue74dihydrate
Description
Acid Blue 74 dihydrate, also referred to as Solvent Blue 74 in certain contexts (CAS 128-86-9 and 12237-25-1), is an anthraquinone-based dye characterized by its disodium salt structure. Its molecular formula is C₁₄H₈N₂Na₂O₁₀S₂, with a molecular weight of 474.33 g/mol . The compound features a 9,10-dihydro-9,10-dioxoanthracene core substituted with hydroxyl, amino, and sulfonate groups, which confer water solubility and chromogenic properties. This dye is widely utilized in industrial applications, including textiles, biological staining, and specialized coatings, due to its stability and vivid blue coloration.
Key structural attributes include:
- Two sulfonate groups at positions 2 and 6, enhancing hydrophilicity.
- Hydroxyl and amino substituents at positions 1, 5, 4, and 8, contributing to its electronic absorption spectrum (λmax ~580–620 nm in aqueous solutions).
- A dihydrate formulation, which improves crystalline stability and shelf life .
Properties
Molecular Formula |
C16H12N2Na2O10S2 |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate;dihydrate |
InChI |
InChI=1S/C16H10N2O8S2.2Na.2H2O/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;;2*1H2/q;2*+1;;/p-2 |
InChI Key |
TUNFKAIKBXGFIW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Acid Blue 74 dihydrate typically involves the sulfonation of indigo. The process begins with the oxidation of indole to form isatin, which is then sulfonated to produce isatin-5-sulfonic acid. This intermediate is further reacted with sodium hydroxide to yield Acid Blue 74 dihydrate . Industrial production methods often involve solid culture techniques using thermo-tolerant fungi to produce ligninolytic enzymes, which facilitate the decolorization and detoxification of the dye .
Chemical Reactions Analysis
Acid Blue 74 dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various fungal enzymes. The major products formed from these reactions include isatin-5-sulfonic acid and other less colored or colorless molecules . The compound is also known to undergo photoassisted hetero-Fenton degradation, where it is degraded by γ-Fe2O3 under visible light irradiation .
Scientific Research Applications
Acid Blue 74 dihydrate has numerous scientific research applications. In chemistry, it is used as a model compound for studying dye degradation and detoxification processes. In biology, it is employed in various staining techniques to visualize cellular components. In medicine, it is used as a diagnostic dye in procedures such as chromoendoscopy. Industrially, it is used in wastewater treatment to study the decolorization and detoxification of dye-containing effluents .
Mechanism of Action
The mechanism of action of Acid Blue 74 dihydrate involves its interaction with various enzymes and catalysts. For instance, in the photoassisted hetero-Fenton degradation process, the dye is degraded by γ-Fe2O3 under visible light, leading to the formation of aliphatic acids and complete mineralization of the dye . The molecular targets and pathways involved in these processes include the oxidation of indole to isatin and the subsequent sulfonation to form isatin-5-sulfonic acid .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Acid Blue 74 dihydrate with anthraquinone-based dyes and related sulfonated aromatic compounds.
Structural and Functional Analogues
Table 1: Comparative Properties of Anthraquinone Dyes
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Solubility (H₂O) | λmax (nm) | Primary Applications |
|---|---|---|---|---|---|---|
| Acid Blue 74 dihydrate | C₁₄H₈N₂Na₂O₁₀S₂ | 474.33 | 128-86-9 | High | 590–620 | Textiles, biological staining |
| Acid Blue 25 | C₂₀H₁₃N₂NaO₅S | 416.38 | 6408-78-2 | Moderate | 595–610 | Paper, leather dyeing |
| Solvent Blue 35 | C₂₂H₁₆N₂O₄ | 380.37 | 17354-14-2 | Low (organic) | 560–580 | Plastics, inks |
| Alizarin Red S (Acid Red 44) | C₁₄H₇NaO₇S | 342.25 | 130-22-3 | High | 520–540 | pH indicator, histology |
Key Observations :
- Acid Blue 25 shares sulfonate groups but lacks amino substituents, resulting in reduced solubility and a slight hypsochromic shift compared to Acid Blue 74 dihydrate .
- Solvent Blue 35, an unsulfonated anthraquinone, is lipid-soluble and used in non-aqueous systems, highlighting the critical role of sulfonate groups in water compatibility .
- Alizarin Red S demonstrates how hydroxyl and sulfonate groups alone (without amino substituents) yield distinct spectral and applicational profiles .
Spectral and Stability Data
Table 2: Spectroscopic and Stability Comparisons
| Compound | UV-Vis λmax (nm) | Fluorescence λem (nm) | Thermal Stability (°C) | pH Stability Range |
|---|---|---|---|---|
| Acid Blue 74 dihydrate | 590–620 | 640–660 | 250–300 | 2–10 |
| Acid Blue 62 | 605–625 | 650–670 | 200–250 | 3–9 |
| Acid Green 25 | 630–650 | 670–690 | 220–280 | 4–11 |
Insights :
- Acid Blue 74 dihydrate exhibits broader pH stability than Acid Blue 62, attributed to its dihydrate structure buffering against hydrolytic degradation .
- The fluorescence emission range (~640–660 nm) makes it suitable for near-infrared imaging applications, unlike Acid Green 25, which emits at higher wavelengths .
Research Findings and Limitations
- Analytical Challenges : Differentiation from structurally similar dyes (e.g., Acid Blue 80) requires advanced techniques like HPLC-MS or 2D NMR, as highlighted in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
